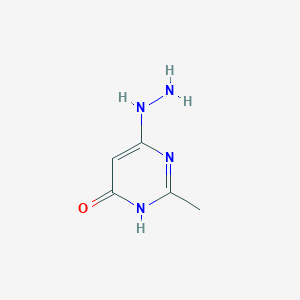

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

Vue d'ensemble

Description

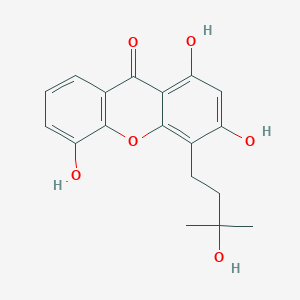

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a heterocyclic compound that is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry, food industry, cosmetics, and chemical industry . The compound is structurally related to pyranones and dihydropyrans, which are often synthesized using various synthetic strategies, including one-pot reactions and multi-component condensations .

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds has been achieved through various methods. One approach involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically . Another method reported the enantioselective synthesis of a related antifungal agent using epoxide ring opening and stereoselective reduction . Additionally, concise total syntheses of related compounds have been achieved using one-pot double allylboration and ring-closing metathesis reactions . Ultrasound-mediated condensation has also been utilized for the synthesis of pyranone derivatives, offering advantages such as shorter reaction times and higher yields . Furthermore, the stereoselective synthesis of related compounds has been reported using olefin cross-metathesis and lactonization as key steps .

Molecular Structure Analysis

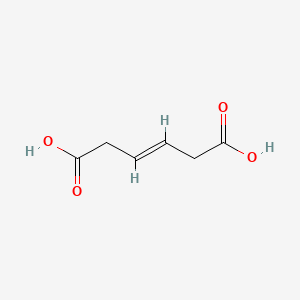

The molecular structure of this compound derivatives is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The derivatives synthesized often contain additional functional groups, such as amino, cyano, and hydroxy groups, which can significantly influence the chemical properties and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives is diverse, as evidenced by the various synthetic methods employed. These compounds can participate in multi-component condensation reactions , ring-opening reactions with Grignard reagents , and ring-closing metathesis reactions . The presence of multiple reactive sites allows for the formation of complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. The compounds synthesized exhibit a range of properties, making them suitable for different applications in the chemical and pharmaceutical industries . The elucidation of these properties is typically achieved through analytical techniques such as NMR, IR, and mass spectroscopy .

Applications De Recherche Scientifique

Maillard Reaction Product

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a product from the Maillard reaction, can transform into 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one upon heating in the presence of primary amines. This transformation is a part of the Maillard reaction, which is significant in food chemistry and flavor development (Knerr, Pischetsrieder, & Severin, 1994).

Plant Growth Inhibition

Research has shown that certain derivatives of 5,6-dihydro-2H-pyran-2-one exhibit potent plant growth inhibitory activity. For instance, a specific derivative was found to be more effective in inhibiting the growth of Italian ryegrass shoots and roots compared to a compound with an unsubstituted phenyl group (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).

Synthesis of Pheromones and Drugs

The compound has been utilized as a key intermediate in the synthesis of various substances, including the pheromone of the oriental hornet Vespa Orientalis and the formal synthesis of tetrahydrolipstatin, a drug used for weight loss (Mineyeva, 2014).

Antimicrobial and Anticoccidial Activity

Compounds derived from 5,6-dihydro-2H-pyran-2-one, like 5-amino derivatives, have shown significant in vitro antimicrobial activity. Some derivatives also demonstrated strong anticoccidial properties, offering potential therapeutic avenues (Georgiadis, 1976).

Synthetic Methodologies

Recent studies have developed new methodologies for synthesizing derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, including environment-friendly protocols using ultrasound-mediated condensation (Wang, Zou, Zhao, & Shi, 2011).

Electrocatalytic Applications

Electrolysis of 4-hydroxy-6-methyl-2H-pyran-2-one in specific conditions has led to the formation of functionalized 3-acetoacetylcoumarins, showcasing its potential in electrocatalysis for biomedical and practical applications (Elinson, Sokolova, Korshunov, Barba, & Batanero, 2018).

Anticorrosion Properties

Some derivatives of pyran-2-one have been evaluated for their corrosion inhibition performance on mild steel in acidic mediums, demonstrating significant potential in industrial applications (El Hattak et al., 2021).

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of spiro-γ/δ-dilactone and is involved in the preparation of insecticidal heterolignans .

Mode of Action

It’s known to be a reactant involved in the synthesis of spiroheterocycles with fused heterosystems . It also participates in the cyclization of aminoanilino lactones on diazotization .

Biochemical Pathways

The compound is involved in several biochemical pathways. It’s used in the synthesis of spiro-γ/δ-dilactone , the preparation of insecticidal heterolignans , and the cyclization of aminoanilino lactones on diazotization . These pathways lead to the production of various organic compounds, including heterocycles .

Result of Action

It’s known to be involved in the synthesis of various organic compounds, including heterocycles , which have shown a wide range of biological and pharmacological activities .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Propriétés

IUPAC Name |

4-hydroxy-2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNRZJNTMDCHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954800 | |

| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33177-29-6 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)